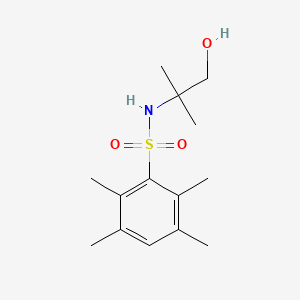
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide (EMBS) is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. EMBS is a sulfonamide derivative that has shown promising results in inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes.
Mécanisme D'action
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone remodeling. Carbonic anhydrase enzymes catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons. By inhibiting the activity of these enzymes, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide disrupts these physiological processes and can lead to therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, the inhibition of tumor cell growth, and the increase in bone density. 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has also been shown to have low toxicity and good stability in aqueous solutions.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments, including its ability to inhibit carbonic anhydrase activity, its low toxicity, and its stability in aqueous solutions. However, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide also has some limitations, including its potential for off-target effects and the need for further studies to determine its efficacy in various disease models.
Orientations Futures
There are several future directions for research on 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide, including the development of new synthesis methods, the investigation of its potential for use in other diseases, and the exploration of its potential for use in combination with other drugs. Additionally, further studies are needed to determine the optimal dosage and delivery methods for 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide in various disease models.
Méthodes De Synthèse
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzylamine with ethyl isocyanate to form N-ethyl-N-(4-methylbenzyl)carbamoylamine. This intermediate is then reacted with 4-chlorosulfonyl-1H-pyrazole to yield 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide.
Applications De Recherche Scientifique
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been studied for its potential use in the treatment of various diseases, including glaucoma, cancer, and osteoporosis. In glaucoma, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been shown to lower intraocular pressure by inhibiting the activity of carbonic anhydrase enzymes in the eye. In cancer, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been studied for its ability to inhibit the growth of tumor cells by disrupting their carbonic anhydrase activity. In osteoporosis, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been shown to increase bone density by inhibiting the activity of carbonic anhydrase enzymes in bone cells.
Propriétés
IUPAC Name |
1-ethyl-N-[(4-methylphenyl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-16-10-13(9-14-16)19(17,18)15-8-12-6-4-11(2)5-7-12/h4-7,9-10,15H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWRHTXAHMQOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)

![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(6-methylpyridin-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5494281.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)
![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)
![N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5494313.png)